(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the Fmoc group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Amidation: The amino group is introduced through an amidation reaction, often using an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products:
Epoxides: and from oxidation.
Cyclohexane derivatives: from reduction.
Free amines: from Fmoc removal.
Scientific Research Applications
(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amines.
Medicinal Chemistry: The compound can serve as a precursor for the synthesis of bioactive molecules.
Material Science: It can be used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the free amine can participate in peptide bond formation. The molecular targets and pathways involved would vary based on the specific peptides or molecules being synthesized.
Comparison with Similar Compounds
(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid: Similar structure but with a saturated cyclohexane ring.
Fmoc-protected amino acids: Widely used in peptide synthesis, differing in the side chain attached to the amino group.
Uniqueness: The presence of the cyclohexene ring in (1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid provides unique reactivity compared to its saturated analogs. This can be advantageous in certain synthetic applications where the reactivity of the double bond is desired.
Properties
IUPAC Name |
(1R,5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-5,7-11,14-15,20H,6,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYSYUOLLGYGLW-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138278-81-4 |
Source
|
Record name | rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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